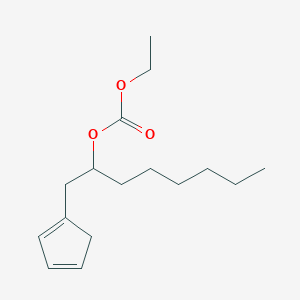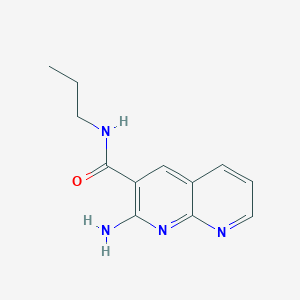
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of nitrogen atoms in the heterocyclic ring provides a highly functionalized scaffold, making it a valuable compound in medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions .
Análisis De Reacciones Químicas
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous FeCl3, Meldrum’s acid, and alcohols . The major products formed from these reactions are 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Aplicaciones Científicas De Investigación
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a ligand and a component of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems . It has also been studied for its anticancer and immunomodulatory activities . Additionally, it is used in the development of new synthetic methodologies for constructing medicinally important scaffolds .
Mecanismo De Acción
The mechanism of action of 2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets and pathways. It has been shown to exhibit antihistaminic activity by binding to the H1 receptor, leading to a bronchorelaxant effect . Molecular docking studies have been performed to understand the molecular interaction and binding mode of the compound in the active site of the H1 receptor .
Comparación Con Compuestos Similares
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds such as 2-amino-1,8-naphthyridine-3-carboxamide derivatives . These compounds are known for their antimicrobial properties and are effective against a variety of human and veterinary pathogens . Another similar compound is Gemifloxacin, which contains a 1,8-naphthyridine core and is used for the treatment of bacterial infections
Propiedades
Número CAS |
60467-58-5 |
|---|---|
Fórmula molecular |
C12H14N4O |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-amino-N-propyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-2-5-15-12(17)9-7-8-4-3-6-14-11(8)16-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,15,17)(H2,13,14,16) |
Clave InChI |
CPTWRMJOUQOUQY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


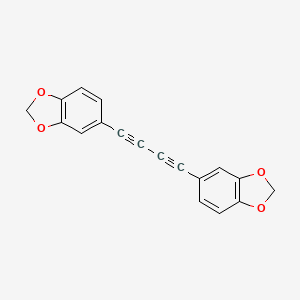
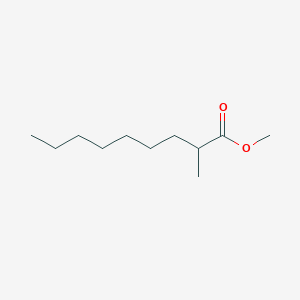
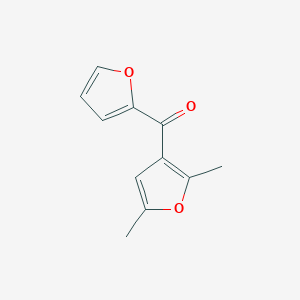
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
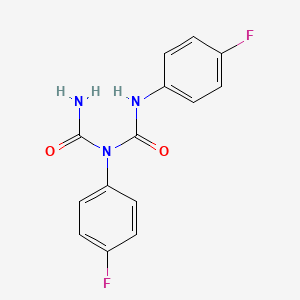
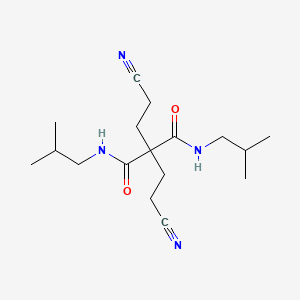
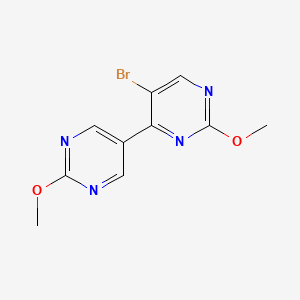
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
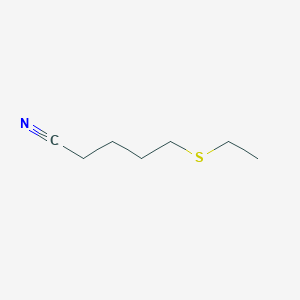
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
